HG-9-91-01 is a potent pan-inhibitor of salt-inducible kinases, specifically targeting SIK1, SIK2, and SIK3. It exhibits low nanomolar inhibitory concentrations (IC50 values of 0.92 nM for SIK1, 6.6 nM for SIK2, and 9.6 nM for SIK3) and is recognized for its potential therapeutic applications in treating inflammatory and autoimmune diseases through modulation of macrophage activity . This compound also shows inhibitory effects on various protein tyrosine kinases, including Src, Bruton’s tyrosine kinase, fibroblast growth factor receptors, and Ephrin receptors, while sparing other members of the AMP-activated protein kinase family .
HG-9-91-01 is classified as a small-molecule inhibitor belonging to the category of salt-inducible kinase inhibitors. It has been developed through a series of chemical modifications aimed at enhancing its selectivity and potency against the target kinases. The compound is sourced from various chemical suppliers and has been utilized in multiple research studies to explore its biological effects and therapeutic potential .
The synthesis of HG-9-91-01 involves several key steps that typically include:
The molecular structure of HG-9-91-01 can be described by its chemical formula and specific structural features:
Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy when available .
HG-9-91-01 undergoes specific chemical reactions that are critical for its function as an inhibitor:
These reactions are fundamental to understanding how HG-9-91-01 exerts its pharmacological effects .
The mechanism of action of HG-9-91-01 primarily involves:
HG-9-91-01 exhibits several notable physical and chemical properties:
These properties are critical for practical applications in laboratory settings .
HG-9-91-01 has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: